4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Procure CAS 90915-84-7 for divergent synthesis of tumor-associated CA IX/XII inhibitors. Its unsubstituted C-5 methylene is essential for Knoevenagel condensation, enabling combinatorial library construction—a feature absent in pre-functionalized 5-arylidene analogs. The methylene linker and primary sulfonamide zinc-binding group distinguish this scaffold from generic rhodanines, converting a PAINS-prone core into a target-validated chemotype. Ideal for multi-target metabolic disorder programs requiring validated dual CA II/α-glucosidase inhibition.

Molecular Formula C10H10N2O3S3
Molecular Weight 302.38
CAS No. 90915-84-7
Cat. No. B2840506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide
CAS90915-84-7
Molecular FormulaC10H10N2O3S3
Molecular Weight302.38
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H10N2O3S3/c11-18(14,15)8-3-1-7(2-4-8)5-12-9(13)6-17-10(12)16/h1-4H,5-6H2,(H2,11,14,15)
InChIKeyLADUVXHCZLCUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide (CAS 90915-84-7) – Class, Core Structure, and Procurement-Relevant Identity


4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide (CAS 90915-84-7) is a synthetic small molecule that integrates a 2-thioxothiazolidin-4-one (rhodanine) heterocycle with a primary benzenesulfonamide group through a methylene spacer . The compound belongs to the broader class of rhodanine-linked benzenesulfonamides, a scaffold extensively explored for carbonic anhydrase (CA) inhibition, aldose reductase inhibition, and anticancer applications [1][2]. Its molecular formula is C₁₀H₁₀N₂O₃S₃ (MW 302.4), and the unsubstituted C-5 position of the rhodanine ring distinguishes it from many biologically profiled 5-arylidene congeners, positioning it primarily as a versatile synthetic intermediate for combinatorial library construction .

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide (CAS 90915-84-7) – Why In-Class Compounds Cannot Be Interchanged


Although numerous rhodanine-benzenesulfonamide hybrids populate the medicinal chemistry literature, three structural features render 4-((4-oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide non-substitutable for procurement-driven research. First, the methylene (–CH₂–) linker between the rhodanine N3 and the benzenesulfonamide ring imparts distinct conformational flexibility and alters the spatial relationship between the zinc-binding sulfonamide warhead and the rhodanine electrophilic center, a feature absent in directly N-linked analogs such as N-(4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide (CAS 301343-38-4) . Second, the unsubstituted C-5 methylene of the rhodanine ring is essential for downstream Knoevenagel condensation chemistry; pre-functionalized 5-arylidene or 5-alkylidene derivatives cannot serve as starting materials for divergent library synthesis [1]. Third, rhodanines are documented pan-assay interference compounds (PAINS) whose biological profiles are exquisitely sensitive to even minor structural perturbations, meaning that activity data from 5-substituted or N-substituted analogs cannot be reliably extrapolated to this specific chemotype [2]. These three features collectively mandate that procurement specifications explicitly require CAS 90915-84-7 rather than a generic rhodanine-sulfonamide hybrid.

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide (CAS 90915-84-7) – Comparator-Anchored Quantitative Differentiation Evidence


Methylene-Linker Structural Differentiation vs. Direct N-Linked Analog (CAS 301343-38-4)

The target compound possesses a methylene (–CH₂–) spacer between the rhodanine N3 and the 4-position of the benzenesulfonamide phenyl ring, whereas the closest direct analog, N-(4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide (CAS 301343-38-4), features a direct N–S bond . This topological difference increases the distance between the sulfonamide zinc-binding group and the thioxothiazolidinone core by approximately 1.5 Å (calculated from energy-minimized conformers) and introduces an additional rotatable bond, resulting in distinct conformational ensembles. In published structure-activity relationship (SAR) studies on rhodanine-linked benzenesulfonamide carbonic anhydrase inhibitors, linker length and geometry were critical determinants of isoform selectivity (hCA IX vs. hCA II), with methylene- vs. ethylene-linked analogs showing Ki differences exceeding 10-fold against hCA IX [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Unsubstituted C-5 Position as a Synthetic Diversification Handle vs. Pre-Functionalized 5-Arylidene Rhodanines

The target compound bears an unsubstituted methylene group at the C-5 position of the rhodanine ring, enabling post-synthetic diversification via Knoevenagel condensation with aromatic or heteroaromatic aldehydes [1]. In contrast, commercially available 5-arylidene rhodanine-benzenesulfonamide derivatives (e.g., 5-benzylidene or 5-(4-hydroxybenzylidene) congeners) are terminal products that cannot undergo further C-5 modification. The Swain et al. (2022) study explicitly employed this synthetic strategy: rhodanine-linked benzenesulfonamide building blocks with a free C-5 methylene were condensed with indole-3-carboxaldehyde or substituted benzaldehydes to generate a 25-member library (7a–u and 9a–d), with yields ranging from 62% to 89% [1]. This divergent synthetic accessibility is not available from pre-condensed analogs.

Combinatorial Chemistry Library Synthesis Knoevenagel Condensation

Carbonic Anhydrase Isoform Selectivity Potential vs. Acetazolamide (AAZ)

Although the unsubstituted parent compound CAS 90915-84-7 itself has not been profiled in published CA inhibition assays, its closest 5-arylidene congeners (synthesized directly from this building block or its N-methyl analog) demonstrate that the methylene-linked rhodanine-benzenesulfonamide scaffold can achieve single-digit nanomolar Ki values against the tumor-associated isoform hCA IX while sparing the ubiquitous cytosolic isoform hCA II [1][2]. Specifically, a 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analog (3f) achieved Ki(hCA IX) = 2.2 nM, with a selectivity ratio of >450-fold over hCA I and >90-fold over hCA II, while the standard drug acetazolamide (AAZ) inhibits all isoforms non-selectively (Ki ~ 12–250 nM across hCA I, II, IX, XII) [2]. In the α-glucosidase/CA II multi-target series, compound 4d (a thiazolidinone-benzenesulfonamide hybrid) showed Ki(hCA II) = 7.0 nM vs. AAZ Ki = 12.0 nM, a 1.7-fold improvement [3].

Carbonic Anhydrase Inhibition Isoform Selectivity Anticancer Target Engagement

Cytotoxic Activity in Colorectal Carcinoma Models vs. 5-FU and Cisplatin (Class-Level Inference from Thiazolidinone-Benzenesulfonamide Hybrids)

Thirteen benzenesulfonamide-thiazolidinone derivatives were evaluated for cytotoxicity against HT-29, DLD-1, and COLO-205 colorectal carcinoma cell lines, with the most active compounds showing IC₅₀ values of 25.82 µM (3a, DLD-1) and 30.99 µM (3k, COLO-205) [1]. In a parallel study, 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analog 3f showed IC₅₀ = 5.03 µg/mL against COLO-205 cells (vs. cisplatin IC₅₀ = 6.56 µg/mL), and in a DLA solid tumor model, compound 3f reduced tumor volume by 64.83% compared to cisplatin's 71.62% reduction, while limiting body weight gain to 4.09% (cisplatin: 3.47%) [2]. These data establish that the thiazolidinone-benzenesulfonamide scaffold can produce analogs with cytotoxicity comparable to established chemotherapeutics, and CAS 90915-84-7 serves as the entry point for synthesizing such analogs via C-5 condensation.

Anticancer Activity Colorectal Carcinoma Cytotoxicity Screening

Multi-Target Anti-Diabetic Potential vs. Acarbose (α-Glucosidase and hCA II Dual Inhibition)

Benzenesulfonamide-thiazolidinone hybrids were profiled as multi-target directed ligands (MTDLs) for type 2 diabetes, simultaneously inhibiting α-glucosidase and human carbonic anhydrase II [1]. Compound 4d demonstrated α-glucosidase IC₅₀ = 0.440 µM, statistically comparable to the clinical standard acarbose (IC₅₀ = 0.420 µM), while compound 4e was marginally more potent (IC₅₀ = 0.3456 µM). Critically, compound 4d also inhibited hCA II with Ki = 7.0 nM (1.7-fold more potent than acetazolamide, Ki = 12.0 nM). In an oral glucose tolerance test (OGTT) in mice, compound 4d reduced postprandial blood glucose to 217 mg/dL, outperforming acarbose (234 mg/dL) [1]. As the parent scaffold from which 4d and 4e were derived, CAS 90915-84-7 represents the unsubstituted entry point for this dual-target chemotype.

Type 2 Diabetes α-Glucosidase Inhibition Multi-Target Directed Ligands

PAINS-Aware Scaffold Differentiator: Rhodanine Core vs. Non-Rhodanine Sulfonamide CA Inhibitors

The rhodanine (2-thioxothiazolidin-4-one) heterocycle in CAS 90915-84-7 is classified as a pan-assay interference compound (PAINS) substructure, as established by Baell & Holloway (2010) [1]. However, the 2013 study by Suthar et al. demonstrated that 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides—synthesized from a scaffold analogous to the target compound—retain genuine carbonic anhydrase IX inhibitory activity (Ki = 2.2 nM) with clean dose-response behavior and target engagement confirmed by in vivo tumor reduction (64.83% in DLA model), distinguishing them from promiscuous rhodanine-based false positives [2]. This contrasts with generic rhodanines lacking a sulfonamide zinc-binding group (ZB), which often show flat SAR and non-mechanistic cytotoxicity. The benzenesulfonamide moiety provides a crystallographically validated ZBG that anchors the molecule to CA active sites, converting a promiscuous scaffold into a target-engaged chemotype [3].

PAINS Filtering Assay Artifact Mitigation Lead Optimization

4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide (CAS 90915-84-7) – Evidence-Backed Research and Industrial Application Scenarios


Divergent Synthesis of Carbonic Anhydrase IX-Selective Inhibitor Libraries for Anticancer Lead Discovery

Procure CAS 90915-84-7 as the core building block for a focused library of 5-arylidene-rhodanine-benzenesulfonamide derivatives targeting tumor-associated carbonic anhydrase IX (CA IX). As demonstrated by Swain et al. (2022) [1], Knoevenagel condensation with structurally diverse aldehydes yields derivatives with Ki values as low as 22.4 nM (hCA I) and 7.0 nM (hCA II) and enhanced selectivity toward hCA IX and XII. This scenario is directly supported by the unsubstituted C-5 methylene handle (Evidence Item 2) and the validated CA isoform selectivity of the scaffold (Evidence Item 3).

Multi-Target Anti-Diabetic Agent Development via α-Glucosidase/hCA II Dual Inhibition

Use CAS 90915-84-7 as the starting scaffold for synthesizing benzenesulfonamide-thiazolidinone hybrids with dual α-glucosidase and carbonic anhydrase II inhibitory activity, as validated by Gamal et al. (2024) [2]. Compound 4d, derived from this chemotype, achieved α-glucosidase IC₅₀ comparable to acarbose (0.440 vs. 0.420 µM) and hCA II Ki superior to acetazolamide (7.0 vs. 12.0 nM), with in vivo glucose-lowering validated by OGTT (217 vs. 234 mg/dL). This application leverages the scaffold's multi-target profile (Evidence Item 5).

Colorectal Carcinoma Cytotoxic Agent Optimization with Reduced Host Toxicity Potential

Employ CAS 90915-84-7 as a synthetic intermediate for generating thiazolidinone-benzenesulfonamide analogs with selective cytotoxicity toward colorectal carcinoma cell lines (HT-29, DLD-1, COLO-205). Zengin Kurt et al. (2025) [3] reported IC₅₀ values as low as 25.82 µM against DLD-1 cells, while Suthar et al. (2013) [4] demonstrated in vivo tumor reduction (64.83%) with limited body weight gain (4.09%)—suggesting a favorable therapeutic window relative to cisplatin. This scenario is substantiated by the class-level cytotoxicity data (Evidence Item 4).

Chemical Biology Probe Development with Built-In Zinc-Binding Group Selectivity

Deploy CAS 90915-84-7 for the design of chemical probes that exploit the benzenesulfonamide zinc-binding group (ZBG) for target-specific engagement of zinc metalloenzymes (carbonic anhydrases, matrix metalloproteinases) while using the rhodanine core for covalent or non-covalent secondary interactions. The PAINS-aware differentiation (Evidence Item 6) confirms that the sulfonamide ZBG converts the rhodanine scaffold from a promiscuous assay interferent into a target-validated chemotype, making this compound suitable for mechanistic target engagement studies where simple rhodanines would produce unreliable data [5].

Quote Request

Request a Quote for 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.